molecular formula C13H10ClN5O2S B12213098 4-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

4-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

Cat. No.: B12213098
M. Wt: 335.77 g/mol
InChI Key: URPURUKKGTWRKL-UHFFFAOYSA-N
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Description

4-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a compound that belongs to the class of sulfonamides and tetrazoles. This compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The sulfonamide group is known for its wide range of biological activities, making this compound of significant interest in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-(1H-tetrazol-1-yl)aniline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of water as a solvent, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The tetrazole ring can be oxidized to form various oxidation products.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form sulfonamide derivatives, while oxidation reactions can form various oxidized tetrazole products .

Scientific Research Applications

4-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets in the body. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biological processes, resulting in the compound’s biological activity. The tetrazole ring can also interact with various molecular targets, contributing to the compound’s overall mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
  • This compound
  • This compound

Uniqueness

This compound is unique due to its combination of a sulfonamide group and a tetrazole ring. This combination imparts a wide range of biological activities and makes the compound a versatile building block for the synthesis of more complex molecules. Additionally, the presence of the chlorine atom allows for further functionalization through substitution reactions, enhancing the compound’s versatility .

Properties

Molecular Formula

C13H10ClN5O2S

Molecular Weight

335.77 g/mol

IUPAC Name

4-chloro-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C13H10ClN5O2S/c14-10-4-6-13(7-5-10)22(20,21)16-11-2-1-3-12(8-11)19-9-15-17-18-19/h1-9,16H

InChI Key

URPURUKKGTWRKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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